molecular formula C8H11NO2 B6210362 5-(oxan-4-yl)-1,3-oxazole CAS No. 2005680-12-4

5-(oxan-4-yl)-1,3-oxazole

Cat. No.: B6210362
CAS No.: 2005680-12-4
M. Wt: 153.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxan-4-yl)-1,3-oxazole is a chemical compound that belongs to the oxazole family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 5-(oxan-4-yl)-1,3-oxazole involves specific synthetic routes and reaction conditions. One common method is the reaction of oxan-4-ylamine with oxazole-3-carboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

5-(Oxan-4-yl)-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine . Major products formed from these reactions include oxazole derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

5-(Oxan-4-yl)-1,3-oxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

5-(Oxan-4-yl)-1,3-oxazole can be compared with other similar compounds such as 5-(oxan-4-yl)-1,3-thiazole and 5-(oxan-4-yl)-1,2-oxazole. These compounds share similar structural features but differ in their chemical properties and biological activities. For example, 5-(oxan-4-yl)-1,3-thiazole has shown potential as an antibacterial agent, while 5-(oxan-4-yl)-1,2-oxazole is being investigated for its anticancer properties .

Properties

CAS No.

2005680-12-4

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.